![molecular formula C32H31F3N6O4S2 B2672598 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 310449-74-2](/img/structure/B2672598.png)
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C32H31F3N6O4S2 and its molecular weight is 684.75. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Agents : The triazole and indole components contribute to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their cytotoxic activity against various cancer cell lines .
Catalysis and Organic Synthesis
The indole-based portion of the compound has been harnessed in catalytic processes and organic transformations:
- N-Heterocyclic Carbene (NHC) Catalysis : The indole moiety can serve as a precursor for NHCs, which are powerful organocatalysts. Researchers have developed NHC-catalyzed reactions using indole-derived intermediates .
- Formal [3 + 3] Annulation : The compound’s alkynoic acid ester and indolin-3-one components participate in a formal [3 + 3] annulation, leading to functionalized pyrano [3,2-b]indol-2-ones. These scaffolds are valuable in medicinal chemistry .
Natural Product Synthesis
The compound’s intricate structure resembles certain natural products. Researchers have utilized it in the synthesis of alkaloids and other bioactive molecules:
- Tris(indolyl)methane : By modifying the indole portion, tris(indolyl)methane derivatives can be accessed. These compounds have diverse biological activities .
Multicomponent Reactions (MCRs)
The compound’s indole-3-carbaldehyde derivative has been employed in multicomponent reactions (MCRs):
- Access to Complex Molecules : MCRs provide access to complex structures from simple starting materials. Researchers have utilized 1H-indole-3-carbaldehyde in sustainable MCRs, assembling diverse molecular architectures .
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F3N6O4S2/c33-32(34,35)24-8-6-9-25(19-24)41-28(37-38-31(41)46-21-29(42)40-18-15-22-7-2-3-10-27(22)40)20-36-30(43)23-11-13-26(14-12-23)47(44,45)39-16-4-1-5-17-39/h2-3,6-14,19H,1,4-5,15-18,20-21H2,(H,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOXRKFWOKIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N5CCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F3N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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